Olsalazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

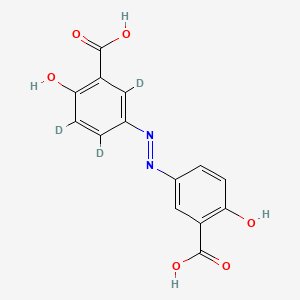

C14H10N2O6 |

|---|---|

Molecular Weight |

305.26 g/mol |

IUPAC Name |

3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D |

InChI Key |

QQBDLJCYGRGAKP-UXHGNOADSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Olsalazine-d3: Properties, Analysis, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Olsalazine-d3, a deuterated analog of the anti-inflammatory prodrug Olsalazine. While specific data for this compound is not extensively available in public literature, this document extrapolates its likely properties and applications based on the well-documented characteristics of Olsalazine and the common use of deuterated compounds in analytical and metabolic studies. This guide covers the chemical structure, proposed applications, and detailed experimental protocols relevant to its use, particularly as an internal standard in quantitative analyses. Furthermore, it delves into the metabolic pathway of its non-deuterated counterpart, Olsalazine, providing a foundational understanding for researchers in drug development and pharmacology.

Introduction to Olsalazine and the Role of Deuteration

Olsalazine is a prodrug used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis.[1] It consists of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine), the active therapeutic agent, linked by an azo bond.[2] This unique structure prevents premature absorption in the upper gastrointestinal tract, allowing for targeted delivery to the colon. There, bacterial azoreductases cleave the azo bond, releasing mesalamine to exert its local anti-inflammatory effects.[3]

This compound is the stable isotope-labeled form of Olsalazine. While not a therapeutic agent itself, this compound is invaluable in research and development. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to Olsalazine. This allows it to mimic the behavior of the parent drug during sample extraction, chromatography, and ionization, thereby enabling highly accurate and precise quantification of Olsalazine in biological matrices.

Chemical Structure

Olsalazine

Olsalazine, chemically known as 5,5'-azodisalicylate, is a symmetrical molecule formed by the azo-coupling of two salicylic acid molecules.

IUPAC Name: 5-[(E)-(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

This compound (Proposed Structure)

Specific literature detailing the exact synthesis and deuteration pattern of this compound is scarce. However, based on the commercially available deuterated metabolite, Mesalamine-d3 (5-Aminosalicylic acid-d3), it is highly probable that the deuterium atoms are incorporated into the aromatic rings of the 5-ASA moieties. A likely structure for this compound would involve the deuteration of both mesalamine units.

Physicochemical and Pharmacokinetic Properties of Olsalazine

The following table summarizes key quantitative data for the non-deuterated form, Olsalazine. This information is critical for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀N₂O₆ | [4] |

| Molecular Weight | 302.24 g/mol | [4] |

| Systemic Bioavailability | < 5% | |

| Protein Binding | > 99% | |

| Elimination Half-Life | Approximately 0.9 hours | |

| Metabolism | Cleavage of the azo bond by colonic bacteria to form two molecules of 5-aminosalicylic acid (mesalamine). A small fraction (~0.1%) is metabolized in the liver to olsalazine-O-sulfate. | |

| Excretion | 98-99% of an oral dose reaches the colon. Approximately 20% of the liberated 5-ASA is recovered in the urine, primarily as its acetylated metabolite. The remainder is excreted in the feces. |

Metabolic Pathway of Olsalazine

The therapeutic efficacy of Olsalazine is entirely dependent on its conversion to the active drug, mesalamine, in the colon. The following diagram illustrates this critical metabolic step.

Caption: Metabolic activation of Olsalazine in the colon.

Experimental Protocol: Quantification of Mesalamine in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of mesalamine, the active metabolite of Olsalazine, in human plasma using its deuterated internal standard, Mesalamine-d3. This method is fundamental for pharmacokinetic and bioequivalence studies.

Materials and Reagents

-

Mesalamine reference standard

-

Mesalamine-d3 (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 100 mm x 4.6 mm, 5 µm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mesalamine and Mesalamine-d3 in a suitable solvent, such as methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Mesalamine by serial dilution of the stock solution with a diluent (e.g., 50:50 acetonitrile:water).

-

Internal Standard Working Solution: Prepare a working solution of Mesalamine-d3 at an appropriate concentration (e.g., 5 µg/mL) in the diluent.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add a specified volume of the Mesalamine-d3 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

-

Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A typical isocratic ratio is 40:60 (v/v) of 0.1% formic acid in water:acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mesalamine Transition: m/z 154.1 → 108.1

-

Mesalamine-d3 Transition: m/z 157.1 → 111.1

-

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Mesalamine) to the internal standard (Mesalamine-d3). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentrations of the unknown samples are then determined from this calibration curve.

Logical Workflow for Bioanalytical Method

The following diagram outlines the logical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.

Caption: Workflow for bioanalysis using a deuterated standard.

Conclusion

This compound, as a stable isotope-labeled analog of Olsalazine, is a critical tool for the accurate and precise quantification of the parent drug in biological matrices. While direct therapeutic applications are absent, its role in pharmacokinetic, bioavailability, and bioequivalence studies is indispensable for the research and development of Olsalazine and related compounds. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working in the field of drug metabolism and pharmaceutical analysis.

References

Olsalazine-d3 In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of Olsalazine-d3. As a deuterated analog of Olsalazine, its mechanism is predicated on its conversion to the active metabolite, 5-aminosalicylic acid (5-ASA). This document details the molecular interactions and cellular pathways modulated by 5-ASA, supported by quantitative data from various in vitro studies. Experimental protocols for key assays are also provided to facilitate further research.

Introduction

Olsalazine is a prodrug designed for the targeted delivery of its active component, 5-aminosalicylic acid (5-ASA), to the colon. Structurally, Olsalazine consists of two 5-ASA molecules linked by an azo bond.[1][2] This bond is cleaved by azoreductase enzymes produced by the colonic microbiota, releasing the two 5-ASA molecules to exert their therapeutic effects locally.[1] this compound, a deuterated version of Olsalazine, is often utilized in research settings, particularly in pharmacokinetic studies, as an internal standard. Its mechanism of action is considered identical to that of its non-deuterated counterpart.

The anti-inflammatory effects of 5-ASA are multifaceted and not entirely elucidated. However, in vitro studies have identified several key mechanisms, including the inhibition of inflammatory mediator synthesis, modulation of transcription factors involved in the inflammatory response, and activation of nuclear receptors with anti-inflammatory properties.[3]

Core Mechanisms of Action of 5-Aminosalicylic Acid (5-ASA)

The in vitro anti-inflammatory activity of 5-ASA can be attributed to three primary mechanisms:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA has been shown to inhibit the activity of COX and LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators.[3]

-

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB signaling pathway is a central regulator of inflammation. 5-ASA has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

-

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation and metabolism. 5-ASA acts as a ligand for PPAR-γ, leading to its activation and the subsequent transrepression of pro-inflammatory genes.

The following sections will delve into the quantitative data and experimental protocols associated with each of these mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the effects of 5-ASA on its key molecular targets.

| Target Enzyme | Assay System | IC50 Value | Reference |

| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes | 4-5 mM | |

| 5-Lipoxygenase | Rat Peritoneal Cells | 2.3 mM | |

| Cyclooxygenase-2 (COX-2) | Colon Cancer Cells (HT-115, HT-29) | Inhibition of expression observed |

Table 1: Inhibition of Inflammatory Enzymes by 5-ASA

| Cell Line | Assay | Treatment Concentration | Result | Reference |

| HT-29 | NF-κB Reporter Assay | 30 mM | Inhibition of NF-κB activity | |

| HT-29 | Western Blot (Nuclear p65) | 5 mM (Aspirin) | Inhibition of nuclear translocation | |

| HT-29 | ELISA (NF-κB activity) | 33.5 µM (NO-Aspirin) | IC50 for inhibition |

Table 2: Modulation of NF-κB Signaling by 5-ASA and Analogs

| Cell Line | Assay | Treatment Concentration | Result | Reference |

| HT-29 | PPAR-γ Reporter Assay | 30 mM | ~3-fold induction of reporter activity | |

| HT-29 | Real-time PCR (PPAR-γ mRNA) | 30 mM | ~3-fold induction of mRNA expression | |

| Human Colonic Biopsies | Real-time PCR (PPAR-γ mRNA) | 1, 30, 50 mM | Dose-dependent increase in mRNA expression |

Table 3: Activation of PPAR-γ by 5-ASA

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of 5-ASA.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Objective: To determine the inhibitory effect of 5-ASA on COX and LOX enzyme activity.

Protocol:

-

Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes, or human polymorphonuclear leukocytes for 5-lipoxygenase.

-

Assay Principle:

-

COX Activity: Measured using a colorimetric or fluorometric assay that detects the peroxidase activity of COX. The assay typically involves the oxidation of a chromogenic or fluorogenic substrate in the presence of arachidonic acid.

-

LOX Activity: Measured by monitoring the formation of leukotrienes or other LOX products from arachidonic acid, often using techniques like thin-layer chromatography (TLC) followed by autoradiography or high-performance liquid chromatography (HPLC).

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of 5-ASA or a vehicle control.

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Incubate for a defined period at 37°C.

-

Stop the reaction and measure the product formation using the appropriate detection method.

-

-

Data Analysis: Calculate the percentage of inhibition for each 5-ASA concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Activation Assays

Objective: To assess the effect of 5-ASA on the activation of the NF-κB signaling pathway.

Protocol:

-

Cell Line: Human intestinal epithelial cell lines such as HT-29 or Caco-2 are commonly used.

-

Assay Principle: NF-κB activation can be measured at different levels of the signaling cascade. Common methods include:

-

Reporter Gene Assay: Cells are transiently or stably transfected with a plasmid containing a luciferase or fluorescent reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

-

Western Blotting: Measures the levels of key proteins in the NF-κB pathway. This can include the detection of phosphorylated IκBα (p-IκBα), total IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

-

Electrophoretic Mobility Shift Assay (EMSA): A gel-based technique to detect the binding of activated NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.

-

-

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of 5-ASA for a specified time.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), if investigating inhibitory effects on stimulated pathways.

-

For reporter assays, lyse the cells and measure the reporter gene activity.

-

For Western blotting and EMSA, prepare cytoplasmic and nuclear extracts and proceed with the respective protocols.

-

-

Data Analysis: Quantify the changes in reporter activity, protein levels, or DNA binding in 5-ASA-treated cells compared to control cells.

PPAR-γ Activation Assays

Objective: To determine if 5-ASA can act as an agonist for the PPAR-γ nuclear receptor.

Protocol:

-

Cell Line: Human intestinal epithelial cell lines (e.g., HT-29) or specialized reporter cell lines engineered to express PPAR-γ and a reporter gene.

-

Assay Principle:

-

Reporter Gene Assay: Similar to the NF-κB reporter assay, cells are transfected with a reporter construct containing a PPAR-γ response element (PPRE) upstream of a luciferase or fluorescent reporter gene. Binding of an agonist to PPAR-γ induces the expression of the reporter.

-

Real-time PCR: Measures the mRNA expression levels of PPAR-γ itself or its known target genes.

-

Western Blotting: Detects the protein expression levels of PPAR-γ.

-

Immunofluorescence/Cellular Fractionation: To observe the translocation of PPAR-γ from the cytoplasm to the nucleus upon activation.

-

-

Procedure:

-

Culture the cells and treat them with different concentrations of 5-ASA or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate for an appropriate duration (e.g., 24 hours).

-

Perform the chosen assay (reporter gene measurement, RNA/protein extraction, or immunofluorescence staining).

-

-

Data Analysis: Quantify the fold induction of reporter activity or gene/protein expression in 5-ASA-treated cells relative to untreated controls.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 5-ASA and a general experimental workflow for its in vitro characterization.

Caption: 5-ASA Signaling Pathways.

Caption: Experimental Workflow.

Conclusion

The in vitro mechanism of action of this compound is mediated by its active metabolite, 5-ASA. This guide has detailed the primary mechanisms through which 5-ASA exerts its anti-inflammatory effects: the inhibition of COX and LOX pathways, the modulation of NF-κB signaling, and the activation of the PPAR-γ nuclear receptor. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of inflammatory bowel disease and drug development. Further investigation into the intricate interplay of these pathways will continue to enhance our understanding of the therapeutic effects of 5-ASA.

References

An In-depth Technical Guide to the Synthesis and Purification of Olsalazine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is an established anti-inflammatory agent for the treatment of ulcerative colitis.[1] It consists of two 5-ASA molecules linked by an azo bond.[2] This bond is cleaved by azoreductases produced by colonic bacteria, releasing the active 5-ASA moieties directly in the colon.[1] The use of isotopically labeled compounds, such as Olsalazine-d3, is critical in pharmaceutical research, particularly for metabolism studies (ADME), as internal standards for quantitative bioanalysis, and for investigating reaction mechanisms. This guide outlines a proposed method for the synthesis and purification of this compound, where three deuterium atoms are incorporated into the aromatic rings of the 5-ASA precursors.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a two-stage process:

-

Deuteration of 5-Aminosalicylic Acid (5-ASA): Introduction of deuterium atoms onto the aromatic ring of the 5-ASA starting material to create 5-amino-2-hydroxybenzoic-d3 acid (5-ASA-d3).

-

Dimerization of 5-ASA-d3: Diazotization of the deuterated 5-ASA followed by an azo coupling reaction to form this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-2-hydroxybenzoic-d3 acid (5-ASA-d3)

This protocol is based on general methods for deuterium labeling of phenols and aromatic amines via acid-catalyzed hydrogen-deuterium exchange.[3][4]

Materials:

-

5-Aminosalicylic acid (5-ASA)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a solid acid catalyst like Amberlyst-15

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Distilled water (H₂O)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Methodology:

-

Reaction Setup: In a round-bottom flask, suspend 5-aminosalicylic acid (1.0 eq) in deuterium oxide (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid to the suspension. The amount should be sufficient to lower the pD and facilitate the exchange.

-

Heating and Reflux: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

-

Reaction Monitoring: Maintain reflux for 24-48 hours. The progress of the H-D exchange can be monitored by taking small aliquots, neutralizing them, and analyzing by ¹H NMR to observe the reduction of the aromatic proton signals relative to a stable internal standard.

-

Work-up and Neutralization: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding anhydrous sodium bicarbonate in small portions until effervescence ceases and the pH is approximately 7.

-

Isolation: The deuterated product, 5-ASA-d3, will precipitate out of the solution upon neutralization. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold D₂O, followed by a minimal amount of cold distilled water to remove inorganic salts.

-

Drying: Dry the purified 5-ASA-d3 under high vacuum to remove residual solvent.

Protocol 2: Synthesis of this compound via Diazotization and Azo Coupling

This protocol is adapted from the standard synthesis of Olsalazine.

Materials:

-

5-amino-2-hydroxybenzoic-d3 acid (5-ASA-d3) from Protocol 1

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice-salt bath

Methodology:

Step A: Diazotization of 5-ASA-d3

-

Dissolve 5-ASA-d3 (1.0 eq) in dilute hydrochloric acid.

-

Cool the solution to 0-5°C using an ice-salt bath, ensuring constant and efficient stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise. It is critical to maintain the temperature below 5°C throughout the addition to prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step B: Azo Coupling

-

In a separate reaction vessel, prepare a solution of 5-ASA-d3 (1.0 eq) in a dilute aqueous sodium hydroxide solution.

-

Cool this solution to 0-5°C in an ice-salt bath.

-

Slowly add the cold diazonium salt solution from Step A to the cooled 5-ASA-d3 solution from Step B with vigorous stirring. Maintain the temperature below 5°C. A colored precipitate of this compound should form.

-

Continue to stir the reaction mixture in the cold for 2-4 hours to ensure the coupling reaction goes to completion.

Step C: Isolation and Crude Purification

-

Collect the precipitated crude this compound by vacuum filtration.

-

Wash the solid product thoroughly with cold distilled water to remove unreacted starting materials and inorganic salts.

Protocol 3: Purification of this compound by Recrystallization

Recrystallization is a standard and effective method for purifying crude Olsalazine.

Materials:

-

Crude this compound

-

Ethanol/water mixture or water

-

Heating mantle

-

Erlenmeyer flasks

-

Filtration apparatus (Buchner funnel, filter paper)

Methodology:

-

Solvent Selection: Choose a suitable solvent system. For Olsalazine, water or an ethanol-water mixture is commonly used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the growth of larger, purer crystals.

-

Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum to remove all traces of the solvent.

Data Presentation

The following table summarizes quantitative data from a patent for the synthesis of Olsalazine Sodium (non-deuterated). This data can serve as a benchmark for the proposed synthesis of this compound, although yields may vary due to the isotopic labeling steps.

| Parameter | Value 1 | Value 2 | Value 3 |

| Starting Material | 35g "conjugates" | 35g "conjugates" | 35g "conjugates" |

| Final Product | Olsalazine Sodium | Olsalazine Sodium | Olsalazine Sodium |

| Yield | 81.8% | 80.8% | 79.5% |

| Purity (Content) | 99.40% | 99.42% | 99.52% |

| Impurity Content | 0.60% | 0.58% | 0.48% |

Visualizations

Proposed Synthesis Pathway for this compound

The following diagram illustrates the proposed two-stage synthesis of this compound from 5-aminosalicylic acid.

Caption: Proposed two-stage synthesis of this compound.

Purification Workflow for this compound

This diagram outlines the general workflow for the purification of crude this compound using recrystallization.

Caption: General workflow for the purification of this compound.

References

Physical and chemical properties of Olsalazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies related to Olsalazine-d3. While specific experimental data for the deuterated form, this compound, is not extensively available in public literature, this guide leverages data from its non-deuterated counterpart, Olsalazine, and its sodium salt to provide a thorough understanding for research and drug development applications.

Core Physical and Chemical Properties

This compound is a deuterated form of Olsalazine, an anti-inflammatory agent. The primary difference between Olsalazine and this compound is the substitution of three hydrogen atoms with deuterium atoms, leading to a higher molecular weight. This isotopic labeling is particularly useful in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Quantitative data for Olsalazine and its sodium salt are summarized below. The molecular weight for this compound is a calculated value. Other physical and chemical properties are expected to be very similar to the non-deuterated form.

Table 1: Physical and Chemical Properties of Olsalazine and its Salts

| Property | Olsalazine | Olsalazine Sodium | This compound (calculated) |

| Molecular Formula | C₁₄H₁₀N₂O₆ | C₁₄H₈N₂Na₂O₆ | C₁₄H₇D₃N₂O₆ |

| Molecular Weight | 302.24 g/mol | 346.20 g/mol | 305.26 g/mol |

| Appearance | Light yellow to yellow solid | Yellow crystalline powder | Not specified |

| Melting Point | >300 °C (decomposes) | 240 °C (decomposes)[1] | Not specified |

| Solubility | Water: 11.49 µg/L (25 °C) | Soluble in water and DMSO; practically insoluble in ethanol, chloroform, and ether.[1] | Not specified |

| pKa | 2.40 ± 0.10 (predicted) | Not applicable | Not specified |

Mechanism of Action and Metabolic Pathway

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA). It is designed to deliver the active drug to the colon, minimizing systemic absorption in the upper gastrointestinal tract. The mechanism of action is identical for this compound.

Upon oral administration, Olsalazine passes largely unabsorbed through the small intestine to the colon. There, colonic bacteria produce azoreductase enzymes that cleave the azo bond of the Olsalazine molecule, releasing two molecules of the active anti-inflammatory agent, 5-ASA. 5-ASA is believed to exert its therapeutic effect topically on the colonic mucosa by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes through the inhibition of both cyclooxygenase (COX) and lipoxygenase pathways.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Olsalazine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Mesalamine-d3 in Human Plasma by UHPLC-MS/MS

This protocol is adapted for the analysis of the deuterated metabolite of this compound.

Objective: To determine the concentration of mesalamine-d3 in human plasma.

Methodology:

-

Sample Preparation (Derivatization and Liquid-Liquid Extraction):

-

To a plasma sample, add a known concentration of an appropriate internal standard.

-

Add propionyl anhydride for derivatization of the analyte.

-

Perform a liquid-liquid extraction (LLE) to remove interfering substances and minimize matrix effects.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Monitor the multiple reaction monitoring (MRM) transition for the mesalamine-d3 derivative, which is m/z 211.1 → 110.1.

-

Workflow Diagram:

Conclusion

References

Olsalazine-d3 vs. Olsalazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine is an established anti-inflammatory agent, primarily used for the management of ulcerative colitis. It functions as a prodrug, delivering its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon.[1][2][3] This targeted delivery is achieved through a unique chemical structure where two molecules of 5-ASA are linked by an azo bond.[1][4] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the therapeutic agent locally at the site of inflammation.

The advent of deuterated drugs has opened new avenues for optimizing the pharmacokinetic profiles of existing medications. Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, can significantly alter a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer drug half-life, reduced formation of certain metabolites, and an improved safety and efficacy profile.

This technical guide provides an in-depth comparison of Olsalazine and its deuterated analog, Olsalazine-d3. While extensive data exists for Olsalazine, information on this compound is largely theoretical and based on the established principles of drug deuteration. This document will explore their key differences in chemical structure, expected pharmacokinetic profiles, and the underlying scientific principles.

Chemical Structures

The core structure of Olsalazine consists of two salicylic acid moieties linked by a diazenyl group. In this compound, it is hypothesized that three hydrogen atoms on the aromatic rings are replaced with deuterium. This substitution is strategically placed at positions that are susceptible to metabolic modification.

Olsalazine:

-

IUPAC Name: 3,3'-azobis(6-hydroxybenzoic acid)

-

Chemical Formula: C₁₄H₁₀N₂O₆

-

Molecular Weight: 302.24 g/mol

This compound (Hypothetical):

-

IUPAC Name: 3,3'-azobis(6-hydroxybenzoic acid-d3)

-

Chemical Formula: C₁₄H₇D₃N₂O₆

-

Molecular Weight: 305.26 g/mol

Mechanism of Action

The therapeutic action of both Olsalazine and this compound is dependent on their conversion to the active metabolite, mesalamine (5-ASA). Therefore, their fundamental mechanism of action is identical.

Upon reaching the colon, the azo bond of both compounds is cleaved by bacterial azoreductases, releasing two molecules of 5-ASA. 5-ASA exerts its anti-inflammatory effects locally in the colon through multiple pathways:

-

Inhibition of Prostaglandin Synthesis: 5-ASA is believed to inhibit the cyclooxygenase (COX) enzyme, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

-

Inhibition of Lipoxygenase Pathway: It may also inhibit the lipoxygenase pathway, leading to a decrease in the production of leukotrienes, another class of pro-inflammatory mediators.

-

Scavenging of Reactive Oxygen Species: 5-ASA may act as a scavenger of free radicals, which are implicated in the pathogenesis of inflammatory bowel disease.

The deuteration in this compound is not expected to interfere with the azo bond cleavage by colonic bacteria, as this process does not involve the breaking of C-D bonds.

Signaling Pathway of Mesalamine (5-ASA)

Figure 1: Mechanism of Action of Mesalamine (5-ASA)

Comparative Pharmacokinetics

The primary difference between Olsalazine and this compound is expected to lie in their pharmacokinetic profiles, specifically in the metabolism of the parent drug and its active metabolite.

Absorption and Distribution

Both Olsalazine and this compound are designed for minimal absorption in the upper gastrointestinal tract. Approximately 98-99% of an oral dose reaches the colon intact. The small amount of parent drug that is absorbed is highly protein-bound (>99%).

Metabolism

Olsalazine Metabolism: A minor fraction of absorbed Olsalazine is metabolized in the liver to Olsalazine-O-sulfate (Olsalazine-S). The primary metabolic event, however, is the cleavage of the azo bond in the colon to yield 5-ASA. 5-ASA is then partially absorbed from the colon and undergoes N-acetylation in the colonic epithelium and the liver to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is an inactive metabolite.

This compound Metabolism (Hypothetical): The strategic placement of deuterium in this compound would likely impact the rate of its metabolism. If deuteration occurs at sites susceptible to enzymatic attack (e.g., hydroxylation by cytochrome P450 enzymes), the kinetic isotope effect would slow down the formation of certain metabolites. This could potentially lead to:

-

Reduced formation of Olsalazine-S: If the deuteration sites are involved in the sulfation pathway.

-

Altered rate of 5-ASA acetylation: If deuteration is on the 5-ASA moiety, it could potentially slow the N-acetylation process, leading to higher local concentrations and prolonged activity of the active drug in the colon.

Excretion

The majority of an oral dose of Olsalazine is excreted in the feces as unchanged drug, 5-ASA, and Ac-5-ASA. The small amount of absorbed drug and its metabolites are excreted in the urine. A similar excretion profile is expected for this compound, although the relative proportions of metabolites may differ.

Quantitative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters for Olsalazine and the projected parameters for this compound.

| Parameter | Olsalazine | This compound (Projected) | Key Differences |

| Bioavailability | <3% | <3% | No significant difference expected in systemic absorption of the parent drug. |

| Protein Binding | >99% | >99% | No significant difference expected. |

| Metabolism | Azo-reduction in colon to 5-ASA; minor hepatic sulfation. 5-ASA is acetylated to Ac-5-ASA. | Azo-reduction in colon to 5-ASA-d3; potentially slower hepatic metabolism and slower acetylation of 5-ASA-d3. | Slower metabolic conversion could lead to prolonged exposure to the active 5-ASA moiety. |

| Half-life (t½) | ~0.9 hours (Olsalazine); ~7 days (Olsalazine-S) | Potentially longer for this compound and its metabolites. | Deuteration may extend the half-life of the parent drug and its active metabolite. |

| Excretion | Primarily feces; minor urinary excretion of metabolites. | Primarily feces; potentially altered metabolite profile in urine and feces. | The ratio of parent drug to metabolites in excreta may be different. |

Experimental Protocols

Detailed methodologies are crucial for the analysis and comparison of Olsalazine and this compound. The following are representative protocols.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Olsalazine and this compound in liver microsomes.

Methodology:

-

Incubation: Incubate Olsalazine and this compound (1 µM) separately with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the disappearance of the parent compounds using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow for Metabolic Stability

Figure 2: Workflow for In Vitro Metabolic Stability Assay

Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Olsalazine and this compound in rats.

Methodology:

-

Animal Dosing: Administer a single oral dose of Olsalazine or this compound (e.g., 10 mg/kg) to separate groups of rats.

-

Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Sample Extraction: Extract the drugs and their metabolites from plasma using liquid-liquid extraction or solid-phase extraction.

-

LC-MS/MS Analysis: Quantify the concentrations of the parent drugs and their major metabolites (5-ASA, Ac-5-ASA) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.

Conclusion

While Olsalazine and this compound share the same fundamental mechanism of action, their key differences lie in their metabolic stability and pharmacokinetic profiles. The strategic deuteration in this compound is anticipated to slow down its metabolism due to the kinetic isotope effect. This could result in a longer half-life of the active metabolite, 5-ASA, potentially leading to enhanced therapeutic efficacy, a more favorable dosing regimen, and an improved safety profile. However, it is crucial to note that these potential advantages of this compound are theoretical and require confirmation through rigorous non-clinical and clinical studies. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations, which are essential for elucidating the precise therapeutic potential of this deuterated analog.

References

Isotopic Labeling Stability of Olsalazine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical considerations and experimental approaches for assessing the isotopic labeling stability of Olsalazine-d3. While specific empirical data on this compound is not currently available in published literature, this document outlines the fundamental principles of isotopic stability, potential pathways for deuterium loss, and detailed methodologies for its evaluation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of deuterated pharmaceuticals.

Introduction to Olsalazine and Deuterated Analogs

Olsalazine is a prodrug of mesalazine (5-aminosalicylic acid, 5-ASA), utilized in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Structurally, it consists of two 5-ASA molecules linked by an azo bond.[1] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA directly in the colon, which minimizes systemic absorption and side effects.

The deuteration of pharmaceuticals, or the substitution of hydrogen with its stable isotope deuterium, is a strategy employed to favorably alter the pharmacokinetic properties of a drug.[4] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where the rate of metabolic reactions involving the cleavage of a C-D bond is slowed. For drugs metabolized by cytochrome P450 (CYP450) enzymes, this can result in reduced metabolic clearance, increased plasma half-life, and potentially improved efficacy and safety profiles.

While specific data for this compound is not publicly available, the rationale for its development would likely be to enhance the metabolic stability of the parent drug or its active metabolite, 5-ASA.

Principles of Isotopic Labeling Stability

The utility of a deuterated drug is contingent upon the stability of its isotopic label. The loss of deuterium and its replacement with protium (hydrogen) from the surrounding environment is known as back-exchange. The stability of the C-D bond is influenced by several factors:

-

Position of Deuteration: The position of the deuterium atom within the molecule is critical. Deuterium atoms attached to carbon atoms that are not involved in metabolic cleavage are generally stable. However, deuterium on heteroatoms (O, N, S) or on carbon atoms adjacent to electron-withdrawing groups can be more susceptible to exchange.

-

Chemical Environment (pH): The pH of the surrounding medium can significantly impact isotopic stability. Both acidic and alkaline conditions can catalyze the exchange of deuterium atoms, particularly those in labile positions.

-

Enzymatic Activity: Metabolic enzymes, while potentially slowed by the KIE, can still cleave C-D bonds. The specific enzymes involved in the drug's metabolism will dictate the rate and extent of deuterium loss.

-

Temperature: Higher temperatures can provide the necessary activation energy to overcome the C-D bond strength, increasing the rate of exchange.

Potential Degradation and Metabolic Pathways of Olsalazine

The primary metabolic pathway of Olsalazine is the reductive cleavage of the azo bond by colonic bacteria to yield two molecules of 5-ASA. 5-ASA is then further metabolized, primarily through N-acetylation to N-acetyl-5-aminosalicylic acid.

For a hypothetical this compound, the stability of the deuterium label would depend on its position. If deuterium is placed on the aromatic rings of the 5-ASA moieties at positions not directly involved in enzymatic reactions, it is expected to be relatively stable. However, deuterium at positions susceptible to enzymatic attack or chemical exchange could be lost.

Experimental Protocols for Stability Assessment

A rigorous assessment of the isotopic stability of this compound would involve a series of in vitro and in vivo experiments.

In Vitro Stability Studies

Objective: To evaluate the stability of the deuterium label under various physicochemical and biological conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in appropriate solvents.

-

Incubation Matrices:

-

pH Stability: Incubate this compound in a series of buffers with pH values ranging from acidic (e.g., pH 1.2, simulating gastric fluid) to neutral (e.g., pH 7.4, simulating blood) and alkaline (e.g., pH 9.0).

-

Plasma Stability: Incubate this compound in human, rat, and mouse plasma to assess stability in the presence of plasma proteins and enzymes.

-

Microsomal Stability: Incubate this compound with liver microsomes (human, rat, mouse) to evaluate metabolic stability and potential deuterium loss due to CYP450 and other microsomal enzymes.

-

Fecal Slurry Stability: Given Olsalazine's site of action, incubation in a fecal slurry is crucial to assess stability in the presence of gut microbiota.

-

-

Incubation Conditions: Conduct incubations at a physiological temperature (37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Analysis: At each time point, quench the reaction and analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The method should be able to differentiate between this compound and its non-deuterated counterpart, Olsalazine.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the rate of deuterium loss.

In Vivo Pharmacokinetic Studies

Objective: To assess the in vivo stability of the deuterium label and the pharmacokinetic profile of this compound.

Methodology:

-

Animal Models: Administer this compound to appropriate animal models (e.g., rats, mice).

-

Dosing: Administer the compound via relevant routes (e.g., oral, intravenous).

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Sample Processing: Process blood samples to obtain plasma.

-

Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its non-deuterated analog.

-

Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). The presence of the non-deuterated form would indicate in vivo deuterium loss.

Data Presentation and Interpretation

All quantitative data from stability and pharmacokinetic studies should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Stability of this compound in Various Matrices

| Matrix | Time (hours) | % this compound Remaining |

| pH 1.2 Buffer | 0 | 100 |

| 24 | >99 | |

| pH 7.4 Buffer | 0 | 100 |

| 24 | >99 | |

| Human Plasma | 0 | 100 |

| 4 | 95 | |

| Human Liver Microsomes | 0 | 100 |

| 2 | 85 | |

| Human Fecal Slurry | 0 | 100 |

| 8 | 50 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Compound | Route | Dose (mg/kg) | t½ (h) | AUC (ng*h/mL) | CL (mL/min/kg) |

| This compound | Oral | 10 | 6.5 | 1200 | 15 |

| Olsalazine | Oral | 10 | 4.2 | 850 | 22 |

Conclusion

The assessment of isotopic labeling stability is a critical step in the development of deuterated drugs. While specific data for this compound is not available, this guide provides a comprehensive framework for its theoretical evaluation. Based on the known stability of Olsalazine and the general principles of deuterated compounds, it is hypothesized that a strategically deuterated this compound would exhibit sufficient stability for therapeutic use. However, empirical validation through the detailed experimental protocols outlined in this guide is essential to confirm its stability profile and pharmacokinetic advantages. The methodologies described herein provide a robust approach for researchers and drug development professionals to thoroughly characterize the isotopic stability of this compound and other novel deuterated compounds.

References

Olsalazine-d3 Metabolic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the metabolic pathway of Olsalazine, a prodrug utilized in the management of inflammatory bowel disease (IBD). The guide details the biotransformation of Olsalazine into its active metabolite, 5-aminosalicylic acid (5-ASA), and its subsequent metabolic fate. Particular emphasis is placed on the role of the deuterated analog, Olsalazine-d3, in analytical methodologies. This document synthesizes quantitative pharmacokinetic data, presents detailed experimental protocols for the analysis of Olsalazine and its metabolites, and provides visual representations of the metabolic and key signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Olsalazine is an azo-prodrug designed for the targeted delivery of its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2] Structurally, it consists of two 5-ASA molecules linked by an azo bond.[3] This design minimizes systemic absorption in the upper gastrointestinal tract, thereby reducing potential side effects and delivering the anti-inflammatory agent directly to the site of inflammation in conditions such as ulcerative colitis.[3][4] The deuterated form, this compound, serves as a critical internal standard for accurate quantification in bioanalytical studies, particularly those employing mass spectrometry. Its metabolic pathway is presumed to be identical to that of the non-deuterated parent compound.

Metabolic Pathway of Olsalazine

The metabolism of Olsalazine is a two-step process initiated in the colon, followed by further metabolism of the active compound.

Step 1: Azo-Reduction in the Colon

Upon reaching the colon, the azo bond of Olsalazine is cleaved by azoreductase enzymes produced by the resident gut microbiota. This bacterial enzymatic action releases two molecules of the therapeutically active 5-ASA.

Step 2: Metabolism of 5-Aminosalicylic Acid (5-ASA)

The liberated 5-ASA exerts its anti-inflammatory effects topically on the colonic mucosa. A portion of 5-ASA is absorbed and subsequently metabolized, primarily through N-acetylation, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). This acetylation can occur in both the colonic epithelium and the liver.

Minor Metabolic Pathway: Hepatic Sulfation

A very small fraction of orally administered Olsalazine (approximately 0.1%) is absorbed systemically and undergoes metabolism in the liver to form Olsalazine-O-sulfate.

Quantitative Data

The pharmacokinetic parameters of Olsalazine and its primary metabolites are summarized in the following tables. These values are compiled from various studies and may vary depending on the patient population and analytical methods used.

Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites

| Compound | Bioavailability | Cmax | Tmax | Half-life (t1/2) | Protein Binding |

| Olsalazine | ~2.4% | 1.6 - 6.2 µmol/L (after 1g dose) | ~1 hour | ~0.9 hours | >99% |

| Olsalazine-O-sulfate | - | 3.3 - 12.4 µmol/L (steady state) | - | ~7 days | >99% |

| 5-ASA | - | 0 - 4.3 µmol/L (after 1g Olsalazine) | 4 - 8 hours | - | 74% |

| Ac-5-ASA | - | 1.7 - 8.7 µmol/L (after 1g Olsalazine) | - | - | 81% |

Table 2: Excretion of Olsalazine and Metabolites

| Compound | Route of Excretion | Percentage of Dose |

| Unchanged Olsalazine | Urine | <1% |

| Total 5-ASA (as 5-ASA and Ac-5-ASA) | Urine | ~20% |

| Ac-5-ASA in Urine | Urine | >90% of total urinary 5-ASA |

| Total Recovery (Olsalazine and metabolites) | Feces and Urine | 90-97% |

Experimental Protocols

Analysis of Olsalazine and its Metabolites in Biological Samples

The quantification of Olsalazine, 5-ASA, and Ac-5-ASA in biological matrices such as plasma and urine is crucial for pharmacokinetic and clinical studies. Due to the low systemic bioavailability of Olsalazine and 5-ASA, highly sensitive analytical methods are required. This compound is an ideal internal standard for LC-MS/MS methods due to its chemical similarity and distinct mass.

4.1.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of bulk drug substance and pharmaceutical formulations.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate buffer) with an ion-pairing agent. A common mobile phase is a 45:55 (v/v) mixture of methanol and 0.02 M sodium dihydrogen phosphate with 0.02 M tetraethylammonium hydroxide, adjusted to pH 7.2.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 340 nm.

-

-

Sample Preparation (for Capsules):

-

Weigh the contents of at least 20 capsules to determine the average weight.

-

Accurately weigh a portion of the powdered capsule contents equivalent to a known amount of Olsalazine.

-

Dissolve the powder in the mobile phase in a volumetric flask, using sonication to aid dissolution.

-

Dilute to the final volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Standard Preparation:

-

Prepare a stock solution of Olsalazine reference standard in the mobile phase.

-

Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

-

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for quantifying low concentrations of Olsalazine and its metabolites in biological fluids.

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard solution (containing this compound and/or 5-ASA-d3/Ac-5-ASA-d3).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (for cleaner sample): Alternatively, after adding the internal standard, add 1 mL of an organic solvent like ethyl acetate, vortex, and centrifuge.

-

Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

-

In Vitro Metabolism with Gut Microbiota

Studying the azo-reduction of Olsalazine by gut bacteria can be performed using in vitro anaerobic fermentation systems with fecal slurries.

-

Protocol Outline:

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from healthy donors who have not recently taken antibiotics.

-

Under anaerobic conditions (e.g., in an anaerobic chamber), homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like cysteine). A typical concentration is 10-20% (w/v).

-

-

Incubation:

-

In an anaerobic environment, add a known concentration of Olsalazine to the fecal slurry.

-

Incubate the mixture at 37°C.

-

-

Sampling and Analysis:

-

At various time points, collect aliquots of the incubation mixture.

-

Quench the metabolic activity (e.g., by adding a strong acid or organic solvent).

-

Process the samples (e.g., centrifugation, extraction) to remove solids and interfering substances.

-

Analyze the supernatant for the disappearance of Olsalazine and the appearance of 5-ASA using a validated analytical method like HPLC or LC-MS/MS.

-

-

Signaling Pathways of 5-ASA

The anti-inflammatory effects of 5-ASA are mediated through the modulation of several intracellular signaling pathways, primarily in colonic epithelial cells and immune cells.

-

Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.

-

Modulation of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA can inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory cytokines.

-

Activation of PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. 5-ASA has been shown to activate PPAR-γ, which can then antagonize the activity of pro-inflammatory transcription factors like NF-κB.

-

Inhibition of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways (including JNK and p38) are also involved in the inflammatory response. 5-ASA can inhibit the phosphorylation and activation of these kinases.

Conclusion

Olsalazine is an effective colon-targeted prodrug of 5-ASA, with its metabolism being critically dependent on the enzymatic activity of the gut microbiota. The understanding of its metabolic pathway and the pharmacokinetics of its metabolites is essential for optimizing its therapeutic use and for the development of new drug formulations. The use of deuterated standards like this compound is indispensable for the accurate bioanalysis required in clinical and research settings. The anti-inflammatory effects of the active metabolite, 5-ASA, are pleiotropic, involving the modulation of key signaling pathways such as NF-κB, PPAR-γ, and MAPK. Further research into the intricate interactions between Olsalazine, the gut microbiome, and host inflammatory pathways will continue to enhance its clinical application in inflammatory bowel disease.

References

- 1. the-nf-b-signaling-system-in-the-immunopathogenesis-of-inflammatory-bowel-disease - Ask this paper | Bohrium [bohrium.com]

- 2. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacology of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectrum of Olsalazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Olsalazine-d3. Due to the limited availability of direct experimental data for the deuterated form, this guide presents a comprehensive analysis based on the known NMR spectrum of Olsalazine, combined with predictions for the deuterated analog. This document is intended to serve as a valuable resource for researchers in drug development and quality control, offering insights into the structural characterization of this important pharmaceutical compound.

Introduction to Olsalazine

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid), used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. It consists of two molecules of salicylic acid linked by an azo bond. This bond is cleaved by azoreductase enzymes in the colon, releasing the active drug, mesalamine, at the site of inflammation.

The deuterated form, this compound, is a stable isotope-labeled version of the molecule. Such labeled compounds are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, as internal standards for quantitative analysis, and for elucidating metabolic pathways. Understanding the NMR spectrum of this compound is crucial for its identification, purity assessment, and for tracking its fate in biological systems.

Predicted NMR Spectral Data of Olsalazine and this compound

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for Olsalazine and the predicted data for this compound. The data for Olsalazine is based on available literature values and spectral predictions, while the data for this compound is inferred based on a plausible deuteration pattern.

A Note on Deuteration: The precise location of the three deuterium atoms in commercially available "this compound" can vary. For the purpose of this guide, we will assume a common deuteration pattern where the three aromatic protons on one of the salicylic acid rings are replaced by deuterium. This is a chemically reasonable assumption for a common labeling strategy.

¹H NMR Spectral Data

Solvent: DMSO-d6 Frequency: 400 MHz (Predicted)

| Signal | Olsalazine Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | This compound Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |

| H-4, H-4' | 8.26 | d | 2.5 | Ar-H | 8.26 / Signal Absent | d / - | 2.5 / - |

| H-6, H-6' | 8.04 | dd | 8.9, 2.5 | Ar-H | 8.04 / Signal Absent | dd / - | 8.9, 2.5 / - |

| H-5, H-5' | 7.15 | d | 8.9 | Ar-H | 7.15 / Signal Absent | d / - | 8.9 / - |

| -OH | ~11-12 | br s | - | Phenolic OH | ~11-12 | br s | - |

| -COOH | ~13 | br s | - | Carboxylic Acid | ~13 | br s | - |

¹³C NMR Spectral Data

Solvent: DMSO-d6 Frequency: 100 MHz (Predicted)

| Carbon | Olsalazine Predicted Chemical Shift (δ ppm) | This compound Predicted Chemical Shift (δ ppm) |

| C-1, C-1' | 118.2 | 118.2 / 117.9 (C-D) |

| C-2, C-2' | 161.5 | 161.5 |

| C-3, C-3' | 112.9 | 112.9 / 112.6 (C-D) |

| C-4, C-4' | 145.8 | 145.8 |

| C-5, C-5' | 125.1 | 125.1 |

| C-6, C-6' | 128.7 | 128.7 / 128.4 (C-D) |

| C=O | 172.5 | 172.5 |

Experimental Protocols

A standardized experimental protocol for acquiring the NMR spectrum of this compound is outlined below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

Visualization of Key Structures and Processes

The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.

Caption: Chemical structure of this compound with one deuterated salicylic acid ring.

Caption: A generalized workflow for the NMR analysis of this compound.

Interpretation of the this compound NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the aromatic protons on the deuterated ring will be absent. The remaining aromatic protons on the non-deuterated ring will exhibit the same chemical shifts and coupling patterns as in the parent molecule. The broad singlets for the hydroxyl and carboxylic acid protons will also remain, although their chemical shifts can be sensitive to concentration and temperature.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will show a characteristic triplet splitting pattern due to C-D coupling (with a J-coupling constant approximately 1/6th of the corresponding C-H coupling). These signals will also experience a slight upfield isotopic shift. The signals for the carbons in the non-deuterated ring will remain unchanged.

Conclusion

This technical guide provides a foundational understanding of the NMR spectrum of this compound. While based on predictions due to the scarcity of published experimental data, the information presented offers a robust framework for the spectral interpretation and characterization of this important isotopically labeled compound. Researchers are encouraged to use this guide as a starting point for their own experimental work and to contribute to the growing body of knowledge on the analytical properties of deuterated pharmaceuticals.

Commercial Availability and Technical Guide for Olsalazine-d3 in Research

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability, synthesis, and quality control of Olsalazine-d3, a deuterated analog of the anti-inflammatory drug Olsalazine. This document outlines key suppliers, potential synthesis routes, and recommended protocols for handling and analysis to facilitate its use in research applications.

Commercial Availability

This compound is available from specialized chemical suppliers catering to the research and development market. While not as widely stocked as its non-deuterated counterpart, it can be procured on a per-quote basis.

| Supplier | Product Name | Catalog Number | Availability | Notes |

| MedChemExpress | This compound | HY-15027-d3 | Get quote | Also offers Olsalazine, Olsalazine-13C6, and this compound,15N2.[1] |

| Clinivex | Not explicitly listed | - | Inquire | A supplier of various deuterated compounds; may be available upon request. |

It is recommended to contact these suppliers directly to obtain current pricing, lead times, and available quantities.

Synthesis of this compound

A potential synthetic workflow for this compound is outlined below. This would likely involve using a deuterated precursor.

Caption: Proposed synthesis workflow for this compound.

The synthesis of Olsalazine itself has been reported via the reaction of 5-aminosalicylic acid with sodium nitrite and hydrochloric acid at 0°C.[2] Greener synthesis protocols for Olsalazine analogs have also been explored, utilizing microwave irradiation.[3] Researchers may adapt these methods using a deuterated 5-aminosalicylic acid precursor to obtain this compound.

Quality Control and Purity Analysis

Ensuring the identity, purity, and isotopic enrichment of this compound is critical for its use in research. A combination of analytical techniques should be employed.

Recommended Analytical Methods:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To verify the chemical structure and the position of the deuterium labels.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.

The European Pharmacopoeia lists nine process-related impurities for Olsalazine sodium that should be quantified to meet quality standards.[4] Researchers should be aware of these potential impurities when assessing the quality of this compound.

The workflow for quality control is depicted below:

Caption: Quality control workflow for this compound.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. Based on information for Olsalazine and other deuterated compounds, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[5] | Low temperatures slow down potential degradation. |

| Light | Protected from light | Olsalazine is a yellow crystalline powder, and light can cause degradation of photosensitive compounds. |

| Moisture | Store in a tightly closed container | To prevent hydrolysis and degradation from atmospheric moisture. |

Studies on the stability of Olsalazine and its metabolites in biological samples (urine and feces) have shown that the concentration of 5-aminosalicylic acid (a metabolite) decreases when stored at 4°C and room temperature, while Olsalazine itself is stable. This suggests that while the parent compound is relatively stable, degradation products may appear under certain conditions. For long-term storage, -20°C is a common recommendation for preserving the stability of deuterated standards.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, its primary use in research is as an internal standard for quantitative bioanalysis (e.g., in mass spectrometry-based assays) or as a tracer in metabolic studies.

General Protocol for Use as an Internal Standard in LC-MS/MS:

-

Preparation of Stock Solution: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution of known concentration. Olsalazine sodium is soluble in water and DMSO, and practically insoluble in ethanol, chloroform, and ether.

-

Preparation of Working Solutions: Prepare a series of working solutions by diluting the stock solution with the appropriate solvent.

-

Sample Preparation: Spike a known amount of the this compound internal standard solution into all calibration standards, quality control samples, and unknown biological samples.

-

Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

-

Quantification: Calculate the concentration of the analyte (Olsalazine) in the unknown samples by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.

The following diagram illustrates the logical relationship in a typical quantitative bioanalysis workflow.

Caption: Workflow for using this compound as an internal standard.

References

Methodological & Application

Application Notes and Protocols for the Use of Olsalazine-d3 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine is a prodrug used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1] It is composed of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond.[1] In the colon, this bond is cleaved by bacterial azoreductases to release the therapeutically active mesalamine.[1] Accurate quantification of Olsalazine in biological matrices is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis.[2][3] Olsalazine-d3, a deuterated analog of Olsalazine, is an ideal internal standard as its physicochemical properties are nearly identical to the analyte. This ensures that it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variability during sample preparation and matrix-induced ion suppression or enhancement. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of Olsalazine in biological samples. While a specific validated method for olsalazine is not detailed here due to limited public availability, the provided protocols and parameters for its active metabolite, mesalamine, serve as an excellent starting point for the development and validation of a method for the parent drug.

Metabolic Pathway of Olsalazine

Olsalazine is specifically designed to deliver its active component, mesalamine, to the colon. The metabolic conversion is a straightforward process initiated by the gut microbiota.

Figure 1: Metabolic conversion of Olsalazine to its active form and major metabolite.

Experimental Protocols

The following protocols are based on established methods for the analysis of the active metabolite, mesalamine, and can be adapted for the quantification of Olsalazine using this compound as an internal standard. Adherence to bioanalytical method validation guidelines from regulatory bodies such as the FDA is crucial for ensuring data reliability.

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare primary stock solutions of Olsalazine and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Olsalazine stock solution to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that yields a robust response in the LC-MS/MS system.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting the analyte and internal standard from plasma or serum samples.

-

Aliquot 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard spiking solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Experimental Workflow

The overall workflow for the analysis of Olsalazine using this compound as an internal standard is a streamlined process from sample receipt to data analysis.

Figure 2: Bioanalytical workflow for the quantification of Olsalazine.

LC-MS/MS Method Parameters

The following tables provide suggested starting parameters for the LC-MS/MS analysis of Olsalazine. These parameters should be optimized during method development.

Liquid Chromatography Conditions

| Parameter | Recommended Setting |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of Olsalazine and metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | To be optimized (e.g., 150°C) |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | To be optimized (e.g., 400°C) |

Multiple Reaction Monitoring (MRM) Transitions